7,7,7-Trifluoroheptanoyl chloride
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Overview
Description
7,7,7-Trifluoroheptanoyl chloride is an organic compound with the molecular formula C7H10ClF3O. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The presence of trifluoromethyl groups makes it a valuable reagent in the preparation of various fluorinated compounds, which are often used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7,7,7-Trifluoroheptanoyl chloride can be synthesized through several methods. One common approach involves the reaction of heptanoic acid with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 7,7,7-Trifluoroheptanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to 7,7,7-trifluoroheptanol using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water, it hydrolyzes to form 7,7,7-trifluoroheptanoic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous medium, often with a base to neutralize the hydrochloric acid formed.
Major Products Formed:
Amides, Esters, Thioesters: Formed through substitution reactions
7,7,7-Trifluoroheptanol: Formed through reduction
7,7,7-Trifluoroheptanoic Acid: Formed through hydrolysis.
Scientific Research Applications
7,7,7-Trifluoroheptanoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds.
Biology: Employed in the modification of biomolecules to study their interactions and functions.
Medicine: Utilized in the development of pharmaceuticals, particularly those requiring fluorinated intermediates for enhanced metabolic stability and bioavailability.
Industry: Applied in the production of agrochemicals and specialty materials, including polymers and surfactants
Mechanism of Action
The mechanism of action of 7,7,7-trifluoroheptanoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The trifluoromethyl groups enhance the compound’s electrophilicity, making it a potent reagent for acylation reactions .
Comparison with Similar Compounds
- 7,7,7-Trifluoroheptanoic Acid
- 7,7,7-Trifluoroheptanol
- Trifluoroacetic Anhydride
Comparison: 7,7,7-Trifluoroheptanoyl chloride is unique due to its high reactivity as an acylating agent, which is attributed to the presence of both the acyl chloride and trifluoromethyl groups. Compared to 7,7,7-trifluoroheptanoic acid and 7,7,7-trifluoroheptanol, it is more reactive and versatile in organic synthesis. Trifluoroacetic anhydride, while also a strong acylating agent, lacks the extended carbon chain present in this compound, which can be advantageous in certain synthetic applications .
Properties
CAS No. |
138690-33-2 |
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Molecular Formula |
C7H10ClF3O |
Molecular Weight |
202.60 g/mol |
IUPAC Name |
7,7,7-trifluoroheptanoyl chloride |
InChI |
InChI=1S/C7H10ClF3O/c8-6(12)4-2-1-3-5-7(9,10)11/h1-5H2 |
InChI Key |
AMFCRYAHQONYSI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)Cl)CCC(F)(F)F |
Origin of Product |
United States |
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